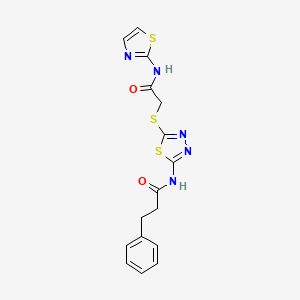

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

CAS No.: 477214-77-0

Cat. No.: VC4202587

Molecular Formula: C16H15N5O2S3

Molecular Weight: 405.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477214-77-0 |

|---|---|

| Molecular Formula | C16H15N5O2S3 |

| Molecular Weight | 405.51 |

| IUPAC Name | N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |

| Standard InChI | InChI=1S/C16H15N5O2S3/c22-12(7-6-11-4-2-1-3-5-11)18-15-20-21-16(26-15)25-10-13(23)19-14-17-8-9-24-14/h1-5,8-9H,6-7,10H2,(H,17,19,23)(H,18,20,22) |

| Standard InChI Key | BIUJFZWSNIWUJN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |

Introduction

Synthesis Pathway

The synthesis of this compound likely involves multi-step reactions incorporating thiadiazole and thiazole precursors. General synthetic strategies for similar compounds include:

-

Preparation of Thiadiazole Derivatives:

-

Reaction of hydrazine derivatives with carbon disulfide or thiourea.

-

Cyclization to form the 1,3,4-thiadiazole ring.

-

-

Introduction of Thiazole Moiety:

-

Coupling reactions between thiosemicarbazides and α-haloketones to yield thiazoles.

-

-

Final Coupling:

-

Amidation reactions to attach the phenylpropanamide group.

-

These steps are typically confirmed using spectroscopic techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Potential Biological Activities

Heterocyclic compounds containing thiadiazole and thiazole rings have been extensively studied for their pharmacological properties:

Antimicrobial Activity

Thiadiazole derivatives are known to exhibit broad-spectrum antimicrobial properties against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes or membranes .

Anticancer Potential

The compound's structural similarity to other thiadiazole derivatives suggests potential anticancer activity by inhibiting enzymes like topoisomerases or kinases critical for cancer cell proliferation .

Anti-inflammatory Activity

Thiazole-containing compounds have shown promise as anti-inflammatory agents by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX) .

Molecular Docking Insights

Molecular docking studies on similar thiadiazole derivatives reveal strong binding affinities with various biological targets:

| Target Enzyme/Protein | Binding Affinity Observed |

|---|---|

| COX/LOX Enzymes | Inhibition of inflammatory pathways |

| DNA Topoisomerase | Potential anticancer activity |

| Bacterial Enzymes | Disruption of bacterial metabolic pathways |

Docking studies could further validate the interaction profile of this compound with specific biological targets.

Applications and Future Directions

This compound's unique structure makes it a promising candidate for further research in medicinal chemistry:

-

Drug Development:

-

Optimization for antimicrobial or anticancer applications.

-

Development as an anti-inflammatory agent.

-

-

Material Science:

-

Potential use in designing sulfur-rich polymers or catalysts.

-

-

Further Studies:

-

In vitro and in vivo biological evaluation.

-

Toxicity profiling and pharmacokinetics studies.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume